molecular formula C8H3ClF2N2 B1423735 4-Chloro-5,7-difluoroquinazoline CAS No. 791602-75-0

4-Chloro-5,7-difluoroquinazoline

Cat. No. B1423735
M. Wt: 200.57 g/mol
InChI Key: GYHQPNLHJJSYSN-UHFFFAOYSA-N
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Description

4-Chloro-5,7-difluoroquinazoline is a chemical compound with the molecular formula C8H3ClF2N2 . It has a molecular weight of 200.57 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 4-Chloro-5,7-difluoroquinazoline is 1S/C8H3ClF2N2/c9-8-7-5(11)1-4(10)2-6(7)12-3-13-8/h1-3H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Chloro-5,7-difluoroquinazoline is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: The synthesis of various halogenated 2,4-diaminoquinazolines, including 4-Chloro-5,7-difluoroquinazoline, involves reactions with trifluorobenzonitrile and guanidine carbonate. High-resolution nuclear magnetic resonance spectroscopy is crucial in determining the product specificity of these reactions (Tomažič & Hynes, 1992).
  • Reactivity and Derivatives: The compound's reactivity, particularly in forming derivatives, is explored in studies like the synthesis of 1‐[(2‐thiazolyl)methyl]quinolones, where the methylene bridge at position-1 in quinolone carboxylic esters shows involvement in the formation of a stable carbon‐nitrogen ylid (Izzo & Lee, 1988).

Biological Applications

  • Antimicrobial and Antiviral Properties: Novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines, closely related to 4-Chloro-5,7-difluoroquinazoline, have been synthesized and evaluated as dual inhibitors of Mycobacterium tuberculosis and influenza virus. This highlights the compound's potential in antimicrobial and antiviral therapies (Marvadi et al., 2019).
  • Antimalarial Activity: Research into aminoquinolines, including chloro-substituted variants, demonstrates their potential in inhibiting beta-hematin formation, a critical step in combating malaria. The presence of a chloro group in the quinoline ring is essential for this inhibitory activity, suggesting that 4-Chloro-5,7-difluoroquinazoline could have similar effects (Egan et al., 2000).

Pharmaceutical Development

  • Drug Synthesis and Screening: The synthesis of hybrid isoniazid derivatives from 4-chloro-3,4-dihydroquinazolines, including testing for anti-malarial, anti-microbial, and anti-tuberculosis activities, demonstrates the compound's relevance in drug development. Additionally, in-silico molecular docking study and ADME properties were investigated (Patel et al., 2020).

Photophysical and Spectroscopic Studies

  • Fluorescent Properties: The synthesis of fluorescent derivatives, such as 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile, indicates the potential of 4-Chloro-5,7-difluoroquinazoline in photophysical applications. Studies include electronic properties, nonlinear optical properties, and absorption-emission characteristics (Singh, Singh, & Khurana, 2017).

Safety And Hazards

The safety information for 4-Chloro-5,7-difluoroquinazoline indicates that it may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

4-chloro-5,7-difluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2N2/c9-8-7-5(11)1-4(10)2-6(7)12-3-13-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHQPNLHJJSYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CN=C2Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695039
Record name 4-Chloro-5,7-difluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5,7-difluoroquinazoline

CAS RN

791602-75-0
Record name 4-Chloro-5,7-difluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphoryl chloride (3.32 ml) was added to a stirred mixture of 5,7-difluoro-3,4-dihydroquinazolin-4-one (5 g), diisopropylethylamine (7.16 ml) and acetonitrile (120 ml) that was cooled in an ice bath. The resultant reaction mixture was heated to 80° C. for 2 hours. A second portion of phosphoryl chloride (1.52 ml) was added and the reaction mixture was heated to reflux for a further 2.75 hours to provide a solution of 4-chloro-5,7-difluoroquinazoline which was used without being isolated. A solution of 6-chloro-2,3-methylenedioxyaniline (International Application WO 01/94341, Example 17, Note [30]; 4.95 g) in acetonitrile (15 ml) was added and the reaction mixture was heated to 80° C. for 4 hours. The resultant reaction mixture was stirred at ambient temperature for 16 hours. A solution of a second portion of 6-chloro-2,3-methylenedioxyaniline (1.18 g) in acetonitrile (5 ml) was added and the reaction mixture was reheated to 80° C. for 1 hour. The reaction mixture was allowed to cool to ambient temperature and was stirred for one hour. The resultant slurry was filtered and the isolated solid was washed with acetonitrile (20 ml) and dried. There was thus obtained 4-(6-chloro-2,3-methylenedioxyanilino)-5,7-difluoroquinazoline as a mono-hydrochloride salt (7.88 g, 99.3% HPLC purity using Method A, retention time 4.46 minutes); NMR Spectrum: (DMSOd6) 5.5-6.0 (br s, 1H), 6.15 (s, 2H), 7.0 (d, 1H), 7.1 (d, 1H), 7.6 (d, 1H), 7.8 (m, 1H), 8.7 (s, 1H), 1.9-2.0 (m, 2H).
Quantity
3.32 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.16 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EA Arnott, LC Chan, BG Cox, B Meyrick… - The Journal of Organic …, 2011 - ACS Publications
The reaction of quinazolones with POCl 3 to form the corresponding chloroquinazolines occurs in two distinct stages, which can be separated through appropriate temperature control. …
Number of citations: 49 pubs.acs.org
HK Paumo - 2014 - core.ac.uk
The 2-aryl-6, 8-dibromoquinazolin-4 (3H)-ones were prepared in a single-pot operation by condensing 6, 8-dibromoanthranilamide and aryl aldehydes in the presence of molecular …
Number of citations: 3 core.ac.uk
C Dulsat, N Mealy, R Castaner - Drugs of the Future, 2009 - access.portico.org
Tumor development is usually triggered by abnormalities in complex signaling pathways involved in normal cell growth, activity and function. Src kinase has been identified as a critical …
Number of citations: 2 access.portico.org

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